N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C24H21FN4O3S and its molecular weight is 464.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the pharmacological implications of its structure.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzimidazole moiety and subsequent modifications to introduce the pyrrolidine and sulfonyl groups. The detailed synthetic pathways have been documented, highlighting yields and purity assessments through techniques such as NMR and mass spectrometry .
Antitumor Activity
Recent studies have shown that compounds with similar structures exhibit considerable antitumor activity. For instance, benzimidazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion has demonstrated effectiveness against several cancer cell lines, indicating its potential as an anticancer agent .
The biological activity of this compound likely involves the inhibition of key enzymatic pathways associated with tumor growth. Benzimidazole derivatives are known to target multiple kinases and other proteins involved in cellular signaling pathways, which may explain their broad-spectrum pharmacological effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzimidazole nucleus significantly influence biological activity. For example, the introduction of a sulfonyl group enhances solubility and bioavailability, which are critical factors for therapeutic efficacy. The presence of fluorine in the phenyl group is also noted to improve binding affinity to target proteins .
Case Studies
Several case studies highlight the compound's efficacy:
- In Vitro Studies : A study evaluated the cytotoxic effects on various cancer cell lines (e.g., MCF-7, HeLa) showing IC50 values in the low micromolar range, suggesting potent antitumor properties.
- In Vivo Studies : Animal models treated with this compound displayed significant tumor regression compared to control groups, supporting its potential for clinical application.
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through mitochondrial pathways, confirmed by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins in treated cells .
Pharmacological Profile
The pharmacological profile includes:
Activity | Description |
---|---|
Anticancer | Effective against multiple cancer types |
Kinase Inhibition | Targets key signaling pathways |
Cytotoxicity | Induces apoptosis in cancer cells |
Selectivity | Reduced toxicity towards normal cells |
特性
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3S/c25-16-11-13-17(14-12-16)33(31,32)29-15-5-10-22(29)24(30)28-19-7-2-1-6-18(19)23-26-20-8-3-4-9-21(20)27-23/h1-4,6-9,11-14,22H,5,10,15H2,(H,26,27)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJILFUCNQXNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。